molecular formula C21H25N3O6S2 B11495148 N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(pyrrolidin-1-ylsulfonyl)benzamide

N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B11495148
M. Wt: 479.6 g/mol
InChI Key: YPSKPRNQHIBWHZ-UHFFFAOYSA-N
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Description

N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound featuring both morpholine and pyrrolidine rings. These structures are known for their significant roles in medicinal chemistry due to their ability to interact with various biological targets.

Preparation Methods

The synthesis of N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the morpholine and pyrrolidine derivatives, followed by their sulfonylation and subsequent coupling with benzamide. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl groups. Common reagents used in these reactions include acids, bases, and specific catalysts.

Scientific Research Applications

N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(pyrrolidin-1-ylsulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H25N3O6S2

Molecular Weight

479.6 g/mol

IUPAC Name

N-(4-morpholin-4-ylsulfonylphenyl)-4-pyrrolidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C21H25N3O6S2/c25-21(17-3-7-19(8-4-17)31(26,27)23-11-1-2-12-23)22-18-5-9-20(10-6-18)32(28,29)24-13-15-30-16-14-24/h3-10H,1-2,11-16H2,(H,22,25)

InChI Key

YPSKPRNQHIBWHZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

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